![molecular formula C6H6Cl2O2S B14146637 6,7-Dichloro-3lambda~6~-thiabicyclo[3.2.0]hept-6-ene-3,3-dione CAS No. 62814-93-1](/img/structure/B14146637.png)
6,7-Dichloro-3lambda~6~-thiabicyclo[3.2.0]hept-6-ene-3,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dichloro-3lambda~6~-thiabicyclo[320]hept-6-ene-3,3-dione is a chemical compound with the molecular formula C6H6Cl2O2S It is a member of the bicyclic sulfone family, characterized by its unique structure that includes a sulfur atom and two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-3lambda~6~-thiabicyclo[3.2.0]hept-6-ene-3,3-dione typically involves the functionalization of the 6,7-double bond in the bicyclic sulfone. One common method includes the thermal extrusion of sulfur dioxide (SO2), which allows direct entry into seven-membered ring systems via a Cope rearrangement of the resulting cis-1,2-divinyl intermediates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-3lambda~6~-thiabicyclo[3.2.0]hept-6-ene-3,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides and sulfones, while reduction can produce sulfides.
Scientific Research Applications
6,7-Dichloro-3lambda~6~-thiabicyclo[3.2.0]hept-6-ene-3,3-dione has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-3lambda~6~-thiabicyclo[3.2.0]hept-6-ene-3,3-dione involves its interaction with molecular targets through its sulfone and chlorine groups. These interactions can lead to the formation of covalent bonds with biological molecules, affecting various pathways and processes.
Comparison with Similar Compounds
Similar Compounds
3-Thiabicyclo[3.2.0]hept-6-ene, 6,7-dichloro-, 3,3-dioxide: A closely related compound with similar structural features.
3-Thiabicyclo[3.2.0]hept-6-ene, 6,7-dichloro-, 3,3-dioxide: Another similar compound with slight variations in its molecular structure.
Uniqueness
6,7-Dichloro-3lambda~6~-thiabicyclo[3.2.0]hept-6-ene-3,3-dione is unique due to its specific arrangement of chlorine and sulfur atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
62814-93-1 |
|---|---|
Molecular Formula |
C6H6Cl2O2S |
Molecular Weight |
213.08 g/mol |
IUPAC Name |
6,7-dichloro-3λ6-thiabicyclo[3.2.0]hept-6-ene 3,3-dioxide |
InChI |
InChI=1S/C6H6Cl2O2S/c7-5-3-1-11(9,10)2-4(3)6(5)8/h3-4H,1-2H2 |
InChI Key |
RTRUIVYJQNPDRH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)C(=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



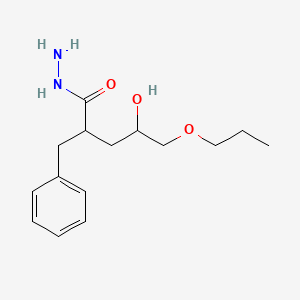
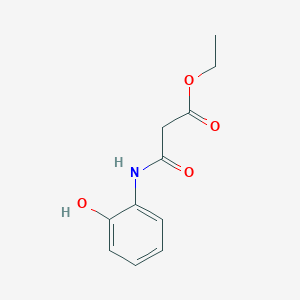


![2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol](/img/structure/B14146591.png)
![2,8-Dimethoxy-1,2,3,4,6,7,11b,12-octahydro-13h-isoquino[2,1-a]quinolin-13-one](/img/structure/B14146592.png)
![1,1-Dioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[2,3-b]thiopyran-4-yl 2,6-difluorobenzenecarboxylate](/img/structure/B14146595.png)
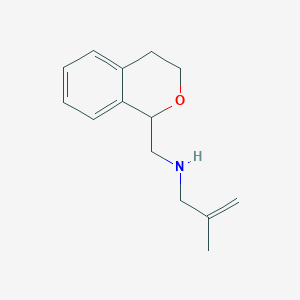
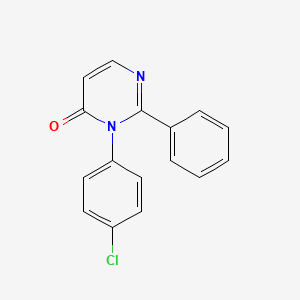

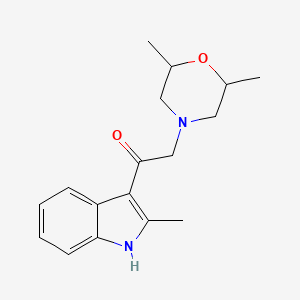
![N-[(E)-benzylideneamino]-4-methyl-1,3-thiazol-2-amine](/img/structure/B14146629.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B14146638.png)
